2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester
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Overview
Description
2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester typically involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-benzothiazolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzothiazole: Lacks the carboxylic acid ethyl ester group.
3-Benzothiazolinecarboxylic acid ethyl ester: Lacks the methoxy group.
2-Methoxy-3-benzothiazolecarboxylic acid: Lacks the ethyl ester group.
Uniqueness
These functional groups can enhance its solubility, stability, and ability to interact with various molecular targets .
Properties
CAS No. |
30831-95-9 |
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Molecular Formula |
C11H13NO3S |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
ethyl 2-methoxy-2H-1,3-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-3-15-10(13)12-8-6-4-5-7-9(8)16-11(12)14-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
YGLSNMHTEFSREI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(SC2=CC=CC=C21)OC |
Origin of Product |
United States |
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